{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine
Brand Name: Vulcanchem
CAS No.: 234450-33-0
VCID: VC2168425
InChI: InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
SMILES: C1=CC(=CC(=C1)SC(F)(F)F)CN
Molecular Formula: C8H8F3NS
Molecular Weight: 207.22 g/mol

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine

CAS No.: 234450-33-0

Cat. No.: VC2168425

Molecular Formula: C8H8F3NS

Molecular Weight: 207.22 g/mol

* For research use only. Not for human or veterinary use.

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine - 234450-33-0

Specification

CAS No. 234450-33-0
Molecular Formula C8H8F3NS
Molecular Weight 207.22 g/mol
IUPAC Name [3-(trifluoromethylsulfanyl)phenyl]methanamine
Standard InChI InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H,5,12H2
Standard InChI Key YPPYNSNXKGEPFF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SC(F)(F)F)CN
Canonical SMILES C1=CC(=CC(=C1)SC(F)(F)F)CN

Introduction

Chemical Identification and Nomenclature

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine represents a chemical entity with several alternative names and identifiers in chemical databases. The compound is formally identified through various nomenclature systems and identifiers that facilitate its accurate recognition across different chemical repositories and research contexts.

Primary Identifiers and Synonyms

The compound {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine is registered with the CAS number 234450-33-0, providing a unique identifier for this specific chemical structure . It is also known by several synonyms that reflect different naming conventions in organic chemistry:

  • (3-((Trifluoromethyl)thio)phenyl)methanamine

  • 3-(Trifluoromethylthio)benzylamine

  • [3-(trifluoromethylsulfanyl)phenyl]methanamine

These alternative names highlight the different chemical naming conventions while referring to the same molecular structure. The IUPAC name [3-(trifluoromethylsulfanyl)phenyl]methanamine provides the standardized systematic nomenclature for this compound .

Structural Characteristics and Properties

The molecular architecture of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine contributes to its unique chemical behavior and potential applications. Understanding its structural elements provides insight into its reactivity and functional properties.

Structural Features

{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine features several key structural elements:

  • A phenyl ring serving as the core aromatic structure

  • A trifluoromethyl group (CF3) attached to a sulfur atom

  • The sulfur linkage (sulfanyl group) connected to the phenyl ring at the meta (3) position

  • A methanamine (CH2NH2) group also attached to the phenyl ring

The presence of the trifluoromethyl group is particularly significant as it is more bulky than a methyl group and represents one of the most common lipophilic functional groups in medicinal chemistry . This group significantly affects the electronic characteristics of the aromatic ring, which can influence the compound's biological activity and chemical properties.

Synthesis and Preparation Methods

The preparation of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine involves specific organic synthetic methodologies that establish the characteristic trifluoromethylsulfanyl linkage and position the amine functionality appropriately on the aromatic ring.

Synthetic Pathways

The synthesis of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine typically involves organic reactions that form the trifluoromethylsulfanyl linkage and the amine group on the phenyl ring. Common synthetic approaches include:

  • Nucleophilic substitution reactions that incorporate the trifluoromethylsulfanyl group

  • Coupling reactions to establish the required connectivity

  • Reduction reactions to convert nitrile or amide precursors to the primary amine

These synthetic methodologies can be tailored to achieve high purity and yield, which is essential for research applications. The specific reaction conditions and catalysts employed significantly influence the efficiency of these transformations.

Purification Techniques

After synthesis, purification of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine likely employs standard techniques used for similar organic compounds:

  • Column chromatography for separation from reaction by-products

  • Recrystallization to enhance purity

  • Distillation under reduced pressure for volatile intermediates

Characterization of the purified product would typically involve spectroscopic techniques such as NMR, MS, and IR to confirm structural integrity and purity.

Applications and Research Relevance

The structural features of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine make it potentially valuable in various research contexts, particularly in pharmaceutical development and materials science.

Related Compounds and Comparative Analysis

Several compounds structurally related to {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine have been identified and studied, providing contextual understanding of this chemical class.

Structural Analogs

The following compounds share structural similarities with {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine:

  • (3-((Trifluoromethyl)thio)phenyl)methanamine hydrochloride - The hydrochloride salt of the target compound

  • (3-Methyl-4-(trifluoromethyl)phenyl)methanamine - A related compound with a different substitution pattern

  • (4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine - A more complex derivative featuring a sulfonyl linkage instead of a sulfanyl group

Comparative Properties

The following table compares key properties of {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine with its related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamineC8H8F3NS207.22Base compound with trifluoromethylsulfanyl functionality
(4-((3-(Trifluoromethyl)phenyl)sulfonyl)phenyl)methanamine hydrochlorideC14H13ClF3NO2S351.8Contains sulfonyl group instead of sulfanyl; hydrochloride salt
2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d] triazin-4-oneC19H11F3N6O3S460.4Complex heterocyclic structure with oxadiazole and triazine rings

This comparison highlights the structural diversity within this chemical family, with variations in linkage types (sulfanyl vs. sulfonyl), additional functional groups, and incorporation into more complex heterocyclic systems .

Research Significance of Trifluoromethyl Groups

The trifluoromethyl group present in {3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine represents a significant structural feature with broad implications in chemical research and drug development.

Importance in Medicinal Chemistry

The trifluoromethyl group (CF3) has emerged as one of the most common lipophilic functional groups in medicinal chemistry for several reasons:

  • It is more bulky than the methyl group, providing unique spatial properties

  • It significantly impacts the electronic characteristics of aromatic rings

  • Many effective drugs contain aromatic trifluoromethyl substitution in their chemical structure

The incorporation of trifluoromethyl groups has been particularly valuable in developing compounds with improved pharmacokinetic properties. Research has shown that this functional group can enhance drug-like properties by modifying several key parameters:

  • Increased lipophilicity, facilitating cell membrane penetration

  • Improved metabolic stability, potentially extending half-life in biological systems

  • Enhanced binding selectivity to biological targets

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